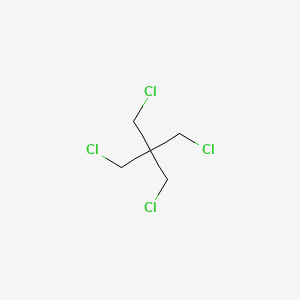

Pentaerythrityl tetrachloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-2,2-bis(chloromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZGRMZPZLOPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(CCl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186029 | |

| Record name | Pentaerythrityl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-99-7 | |

| Record name | 1,3-Dichloro-2,2-bis(chloromethyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythrityl tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythrityl tetrachloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentaerythrityl tetrachloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentaerythrityl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2,2-bis(chloromethyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHR4T8ZQS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Pentaerythrityl tetrachloride?

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Pentaerythrityl tetrachloride (CAS No. 3228-99-7) is a chlorinated organic compound with the molecular formula C5H8Cl4.[1][2] This technical guide provides a detailed overview of its physical and chemical properties, supported by experimental methodologies and visual representations of its synthesis.

Physical Properties

This compound is a light beige or white to almost-white crystalline solid or fluffy powder.[1][3] Key physical properties are summarized in the table below, providing essential data for handling, storage, and application in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Formula | C5H8Cl4 | [1][2][4] |

| Molecular Weight | 209.93 g/mol | [2][3][4] |

| Appearance | Light beige fluffy powder / White to almost-white powder to crystal | [1][3] |

| Melting Point | 94-96 °C | [3] |

| Boiling Point | 110 °C at 12 mmHg | [3] |

| Water Solubility | Insoluble | [1][3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3][5] |

Chemical Properties

This compound's chemical behavior is characterized by its relative stability under standard conditions and its reactivity with certain classes of compounds.

| Property | Description |

| Stability | Stable at ambient temperatures.[1] |

| Reactivity | Reacts with strong oxidizing agents. |

| Decomposition | Thermal decomposition of related compounds like pentaerythritol is influenced by purity and external factors such as pressure and irradiation.[6] For pentaerythritol, heating can produce irritating fumes.[7] |

| Hazards | Causes skin and serious eye irritation.[1][4] |

Experimental Protocols

The determination of the physical properties of organic compounds like this compound follows established laboratory procedures.

1. Melting Point Determination [8][9]

The melting point of a solid organic compound is a key physical property used for identification.[8] A common method involves a melting point apparatus where a small sample is heated in a capillary tube.[8] The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[8]

2. Boiling Point Determination [8]

For liquids at atmospheric pressure, the boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.[8] A simple distillation apparatus can be used to determine the boiling point. The liquid is heated, and the temperature of the vapor is measured as it condenses.[8] For substances that decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

3. Solubility Determination [9][10][11]

Solubility tests are conducted to determine the solvent in which a compound dissolves.[9] This is often done by adding a small amount of the solute to a test tube containing the solvent and observing if it dissolves.[11] The principle of "like dissolves like" is a general guideline, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[9][10]

Synthesis and Logical Relationships

This compound can be synthesized from pentaerythritol. One historical method involves the reaction of pentaerythritol with hydrochloric acid at elevated temperatures in a sealed tube.[12] The separation of the resulting chlorides can be achieved through solvent extraction and vacuum distillation.[12][13]

The general synthesis pathway from pentaerythritol can be visualized as follows:

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 3228-99-7 [chemicalbook.com]

- 4. 1,3-Dichloro-2,2-bis(chloromethyl)propane | C5H8Cl4 | CID 76700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3228-99-7 [sigmaaldrich.com]

- 6. The Pentaerythritol decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 7. ICSC 1383 - PENTAERYTHRITOL [inchem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. amherst.edu [amherst.edu]

- 12. US2763679A - Production of pentaerythritol chlorides - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Pentaerythritl Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of pentaerythritl tetrachloride. The document details established experimental protocols, presents key quantitative data in a clear and accessible format, and includes workflow diagrams to illustrate the procedural steps. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Synthesis of Pentaerythrityl Tetrachloride

The most common and effective laboratory method for the synthesis of this compound is the reaction of pentaerythritol with thionyl chloride in the presence of a base, typically pyridine. The pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct formed during the reaction.

Reaction Scheme

Experimental Protocol

This protocol is adapted from a procedure that yields a mixture of this compound and its trichlorinated analogue.[1]

Materials:

-

Pentaerythritol

-

Pyridine

-

Thionyl chloride

-

Ice

-

Water

-

Cyclohexane (for recrystallization)

Equipment:

-

Four-necked round-bottomed flask

-

Mechanical stirrer

-

Addition funnel

-

Thermometer adapter

-

Condenser with a drying tube

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a dry, 5-L four-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer adapter, and a condenser fitted with a Drierite drying tube, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

-

Addition of Thionyl Chloride: Charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride. Place the reaction flask in an ice/water bath to manage the exothermic reaction. Add the thionyl chloride dropwise with vigorous stirring over 4-5 hours, maintaining the reaction temperature between 65-95°C.

-

Reaction Completion: Once the addition is complete, remove the ice bath and replace it with a heating mantle. Heat the orange-yellow reaction mixture to 120-130°C until the evolution of sulfur dioxide ceases. The mixture will turn from dark orange to brown.

-

Work-up: After the gas evolution stops, cool the flask slightly and add 2 L of cold water with stirring. The crude product will precipitate as a brown-yellow solid.

-

Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash it with 2-3 L of water. The dried crude product is a mixture of this compound and pentaerythrityl trichlorohydrin.

Yield

The reaction yields a crude product mixture. In a typical reaction, 461 g of dried crude product is obtained, which is approximately a 1:2.8 mixture of this compound (131 g) and pentaerythrityl trichlorohydrin (330 g, 57% yield).[1] A more precise yield for the isolated this compound is not explicitly stated in this procedure. Other sources mention the use of thionyl chloride for the preparation of pentaerythritol chlorides but often report low yields for the fully substituted product.[2]

Purification of this compound

The crude product can be purified by a combination of fractional distillation and recrystallization to isolate the this compound.

Fractional Distillation

Protocol:

-

Separate the this compound from the trichlorohydrin by fractional distillation under reduced pressure.

-

Use a heated Vigreux column (e.g., 6 in. x 1 in.) preheated to 100°C.

-

Run steam through the condenser to prevent the distillate from solidifying.

-

Collect the this compound fraction at a boiling point of 95-120°C at 10-12 mm Hg.[1]

Recrystallization

Protocol:

-

Dissolve the collected fraction of this compound in a minimal amount of hot cyclohexane.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold cyclohexane and dry them.

-

The melting point of the recrystallized this compound is 95-96°C.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Synthesis and Purification Data

| Parameter | Value | Reference |

| Synthesis | ||

| Pentaerythritol (moles) | 3.06 mol | [1] |

| Pyridine (moles) | 9.24 mol | [1] |

| Thionyl Chloride (moles) | 9.53 mol | [1] |

| Reaction Temperature | 65-95°C (addition), 120-130°C (completion) | [1] |

| Crude Product Yield (mixture) | 461 g | [1] |

| Purification | ||

| Fractional Distillation B.P. | 95-120°C @ 10-12 mm Hg | [1] |

| Recrystallization Solvent | Cyclohexane | [1] |

| Melting Point (purified) | 95-96°C | [1] |

Physical and Spectroscopic Data

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C5H8Cl4 | [3][4] |

| Molecular Weight | 209.93 g/mol | [3] |

| Appearance | Light beige fluffy powder (crude), small white crystals (pure) | [1][3] |

| Solubility | Insoluble in water | [3] |

| Spectroscopic Data | ||

| ¹H NMR (500 MHz, CDCl₃) | ||

| Chemical Shift (δ) | 3.65 ppm (singlet) | [1] |

| ¹³C NMR (in CDCl₃) | ||

| Chemical Shift (δ) | Data indicates availability | [3] |

| IR Spectroscopy (KBr disk) | ||

| Key Absorptions | Data indicates availability | [3] |

| Mass Spectrometry (EI) | ||

| Fragmentation Pattern | Data indicates availability | [3][4][5] |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of crude this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

References

Pentaerythrityl Tetrachloride: A Technical Guide for Advanced Synthesis

An In-depth Whitepaper on the Core Properties, Synthesis, and Applications of a Versatile C5 Building Block

This technical guide provides a comprehensive overview of pentaerythrityl tetrachloride (CAS No: 3228-99-7), a polyfunctionalized aliphatic chloride. Intended for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, and established protocols for its synthesis. Furthermore, it explores its utility as a versatile building block in constructing complex molecular architectures relevant to modern medicinal chemistry.

Core Compound Identification and Properties

This compound, systematically named 1,3-dichloro-2,2-bis(chloromethyl)propane, is a crystalline solid characterized by a central quaternary carbon atom bonded to four chloromethyl groups.[1][2][3][4] This highly symmetric, sterically hindered structure imparts notable chemical properties. Its unique arrangement of four reactive chlorine atoms makes it a valuable precursor for the synthesis of complex organic molecules.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 3228-99-7 .[1][2][3][4]

Molecular Structure and Identification

The molecular structure of this compound is foundational to its chemical reactivity. The central neopentyl core provides a rigid, three-dimensional scaffold from which the four chloromethyl arms extend.

-

IUPAC Name: 1,3-dichloro-2,2-bis(chloromethyl)propane[4]

-

Synonyms: Tetrakis(chloromethyl)methane, Pentaerythritol tetrachloride[1][3]

-

Canonical SMILES: C(C(CCl)(CCl)CCl)Cl[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its handling, reaction setup, and characterization. The compound is notably insoluble in water.[1]

| Property | Value | Reference(s) |

| Physical State | White to light beige crystalline powder | [1] |

| Melting Point | 94-96 °C | [1] |

| Boiling Point | 110 °C at 12 mmHg | [1] |

| Density (estimate) | 1.3266 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.65 (s, 8H) | [5] |

| IR Spectrum | Available via NIST Chemistry WebBook, typically run as KBr disk. | [2] |

| Mass Spectrum | Available via NIST Chemistry WebBook (electron ionization). | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized from its parent polyol, pentaerythritol. A common and effective method involves the reaction of pentaerythritol with thionyl chloride in the presence of a base, such as pyridine.[5] This procedure also yields pentaerythrityl trichlorohydrin as a significant co-product, from which the desired tetrachloride can be separated.[5]

Experimental Protocol: Synthesis via Chlorination of Pentaerythritol

This protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable method for producing a mixture of this compound and its trichlorohydrin, followed by separation.[5]

Materials and Equipment:

-

5-L four-necked round-bottom flask

-

Mechanical stirrer

-

Addition funnel

-

Thermometer and adapter

-

Condenser with a drying tube

-

Heating mantle

-

Pentaerythritol (3.06 mol, 417 g)

-

Pyridine (9.24 mol, 730 g)

-

Thionyl chloride (9.53 mol, 1.134 kg)

-

Equipment for vacuum distillation (heated Vigreux column)

-

Cyclohexane for recrystallization

Procedure:

-

Reaction Setup: Charge the 5-L flask with pentaerythritol and pyridine. Equip the flask with a mechanical stirrer, thermometer, condenser (with a Drierite tube), and an addition funnel charged with thionyl chloride.[5]

-

Addition of Thionyl Chloride: Add the thionyl chloride dropwise to the stirred slurry over 4-5 hours. Maintain the reaction temperature between 65-95°C. The reaction is exothermic and may require external cooling (e.g., an ice/water bath) to control the temperature.[5]

-

Reaction Completion: Once the addition is complete, replace the cooling bath with a heating mantle and heat the mixture to 120-130°C. Continue heating until the evolution of sulfur dioxide gas ceases (typically 8-10 hours or overnight).[5]

-

Product Precipitation: Cool the reaction mixture slightly and add 2 L of cold water with stirring. The crude product, a mixture of this compound and trichlorohydrin, will precipitate as a brown-yellow solid.[5]

-

Isolation of Crude Product: Filter the precipitate and wash it thoroughly with 2-3 L of water. The dried crude product is a mixture containing approximately a 1:2.8 ratio of this compound to pentaerythrityl trichlorohydrin.[5]

-

Purification:

-

Separate the two products via fractional distillation under reduced pressure using a heated Vigreux column (preheated to 100°C).[5]

-

Collect the this compound fraction at 95-120°C / 10-12 mmHg.[5]

-

For further purification, recrystallize the collected solid from cyclohexane to yield small white crystals with a melting point of 95-96°C.[5]

-

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic pathway from pentaerythritol to this compound using thionyl chloride.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging chemical scaffolds: The next generation of heterocycles in drugs - American Chemical Society [acs.digitellinc.com]

- 5. Page loading... [wap.guidechem.com]

Spectroscopic Profile of Pentaerythrityl Tetrachloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for pentaerythrityl tetrachloride (CAS No: 3228-99-7), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and materials science.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 3.65 | Singlet | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Solvent |

| 44.8 | -CH₂Cl | CDCl₃ |

| 46.1 | Quaternary C | CDCl₃ |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 2965 | C-H stretch | KBr Pellet |

| 1475 | -CH₂- scissoring | KBr Pellet |

| 1430 | -CH₂- wagging | KBr Pellet |

| 750 | C-Cl stretch | KBr Pellet |

| 690 | C-Cl stretch | KBr Pellet |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Ion |

| 49 | 100.0 | [CH₂Cl]⁺ |

| 83 | 64.2 | [C₃H₄Cl]⁺ |

| 85 | 21.0 | [C₃H₄³⁷Cl]⁺ |

| 122 | 26.8 | [M-CH₂Cl-Cl]⁺ |

| 173 | 12.5 | [M-CH₂Cl]⁺ |

| 208 | 1.1 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the potassium bromide (KBr) pellet technique. A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar. The resulting mixture was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation and Structural Correlation

The spectroscopic data presented provides a clear and consistent structural elucidation of this compound.

Solubility of Pentaerythrityl Tetrachloride: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its application and formulation. This technical guide provides an in-depth analysis of the solubility profile of pentaerythrityl tetrachloride in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide focuses on predicting the solubility based on the compound's chemical properties and provides a detailed experimental protocol for its precise determination.

Predicted Solubility Profile

This compound, with the chemical formula C(CH₂Cl)₄, is a symmetrical, non-polar molecule.[1][2] The four chloro-methyl groups are arranged tetrahedrally around a central carbon atom, resulting in a net-zero dipole moment. Based on the principle of "like dissolves like," it is predicted that this compound will exhibit higher solubility in non-polar and weakly polar organic solvents, and poor solubility in highly polar solvents.[3]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental data for any critical application.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane | High | Similar non-polar nature. |

| Non-Polar Aromatic Hydrocarbons | Benzene, Toluene | High | Similar non-polar nature.[3] |

| Halogenated Solvents | Carbon Tetrachloride, Chloroform, Dichloromethane | High | Structural similarity and compatible intermolecular forces.[4][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are predominantly non-polar in character. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Ketones are more polar, leading to less favorable interactions. |

| Esters | Ethyl Acetate | Low to Moderate | Esters are more polar than ethers, likely resulting in lower solubility. |

| Alcohols | Methanol, Ethanol | Low | Alcohols are polar, protic solvents capable of hydrogen bonding, which is incompatible with the non-polar nature of this compound. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | Significant mismatch in polarity and intermolecular forces.[6] |

Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination is essential. The gravimetric shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[7][8] This method involves saturating a solvent with the solute and then determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.[7][9]

Experimental Protocol: Gravimetric Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Thermostatic shaker bath

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials with caps

-

Analytical balance (accurate to ±0.1 mg)

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid drawing up solid particles, the pipette tip should be fitted with a syringe filter.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, chemically inert glass vial.

-

Weigh the vial containing the solution to determine the total mass of the saturated solution.

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or by using a gentle stream of inert gas. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

Once all the solvent has evaporated, place the vial in a drying oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

-

Cool the vial in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. 1,3-Dichloro-2,2-bis(chloromethyl)propane | C5H8Cl4 | CID 76700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Halogenated hydrocarbons - PCC Group Product Portal [products.pcc.eu]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. This compound | 3228-99-7 [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. enamine.net [enamine.net]

- 9. pharmajournal.net [pharmajournal.net]

The Untapped Potential and Reactive Analogs of Pentaerythrityl Tetrachloride in Advanced Polymer Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Pentaerythrityl tetrachloride, a tetrafunctional molecule with a neopentane core, presents a unique chemical scaffold. While its direct application in polymer synthesis is not widely documented, its structural analogs, particularly pentaerythritol and its acrylate derivatives, are pivotal in the creation of complex polymer architectures such as star polymers, crosslinked networks, and dendrimers. This technical guide explores the potential applications of the pentaerythrityl core structure in polymer science, focusing on the established roles of its more reactive derivatives and postulating the synthetic pathways where the tetrachloride precursor could be employed.

The Pentaerythrityl Core: A Foundation for Complex Polymer Architectures

The symmetrical, tetravalent nature of the pentaerythrityl moiety, C(CH₂-)₄, makes it an ideal central building block, or core, for the synthesis of multi-armed and crosslinked polymers. The four primary functional groups offer multiple sites for polymer chain initiation or termination, leading to unique macromolecular structures with distinct properties compared to their linear counterparts.

While this compound itself possesses four reactive chloro- sites, its use is less common than its hydroxyl (pentaerythritol) and acrylate (pentaerythrityl tetraacrylate) counterparts. This is likely due to the higher reactivity and versatility of hydroxyl and acrylate groups in a wider range of polymerization reactions. However, the tetrachloride derivative holds potential in specific polycondensation and nucleophilic substitution reactions.

Pentaerythritol as a Branching Agent in Polyester Synthesis

Pentaerythritol is extensively used as a branching agent in the melt polymerization of polyesters, such as Poly(butylene sebacate-co-terephthalate) (PBSeT) and Poly(butylene dodecanedioate) (PBD).[1][2] The introduction of a small amount of this tetrafunctional alcohol during polymerization leads to the formation of long-chain branches, which significantly impacts the polymer's melt strength, processability, and mechanical properties.[1][2]

Quantitative Data on the Effect of Pentaerythritol in Polyester Synthesis

| Polymer System | Pentaerythritol Content (mol%) | Effect on Polycondensation Time | Impact on Molecular Weight / Intrinsic Viscosity | Effect on Mechanical Properties | Reference |

| PBSeT | 0.1 - 0.3 | Decreased with increasing PE content | Highest at 0.2 mol% | Elongation at break decreased with increasing PE content | [1] |

| PBD | 0.25 - 1 | Not specified | Not specified | Notched impact strength increased by 85% and tensile modulus increased by 206% with 1 mol% PE | [2] |

Experimental Protocol: Synthesis of Branched Poly(butylene dodecanedioate) (PBD) with Pentaerythritol

This protocol is a generalized representation based on typical melt polycondensation procedures.[2]

-

Monomer and Catalyst Charging : Dodecanedioic acid and 1,4-butanediol are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet. Pentaerythritol (0.25-1 mol% with respect to the diacid) is added as the branching agent. A catalyst, such as titanium tetrabutoxide (TBT), is introduced.

-

Esterification : The mixture is heated under a nitrogen atmosphere to a temperature of approximately 180-220°C. Water is distilled off as a byproduct of the esterification reaction. This stage is continued until the theoretical amount of water is collected.

-

Polycondensation : The pressure in the reactor is gradually reduced to a high vacuum (<1 Torr), and the temperature is raised to 230-250°C. This stage facilitates the removal of excess 1,4-butanediol and promotes the increase of the polymer's molecular weight. The reaction is monitored by measuring the torque of the stirrer.

-

Product Extrusion and Quenching : Once the desired melt viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench the reaction and solidify the polymer.

-

Pelletization : The solidified polymer strand is then pelletized for further characterization and processing.

Pentaerythrityl Acrylates as Crosslinking Agents

Pentaerythritol tetraacrylate (PETRA) and pentaerythritol triacrylate (PETA) are highly reactive multifunctional monomers used extensively as crosslinking agents in photopolymerization and radiation curing.[3][4] These molecules can rapidly form a three-dimensional network upon exposure to UV light or other radiation sources in the presence of a photoinitiator.

Logical Relationship of Pentaerythrityl Derivatives in Polymer Synthesis

References

- 1. mdpi.com [mdpi.com]

- 2. Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties [mdpi.com]

- 3. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradable elastomeric networks: highly efficient cross-linking of poly(trimethylene carbonate) by gamma irradiation in the presence of pentaerythritol triacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentaerythrityl Tetrachloride: A Versatile Core for Advanced Dendrimer Synthesis

A Technical Guide for Researchers in Nanoscience and Drug Development

Introduction

Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architecture, have emerged as a pivotal class of nanomaterials in biomedical and pharmaceutical research. Their unique structure, comprising a central core, repeating branched units, and a high density of surface functional groups, allows for the precise engineering of their size, shape, and surface chemistry. This multivalency and the presence of internal cavities make them ideal candidates for a wide range of applications, including drug delivery, gene therapy, and diagnostics. At the heart of every dendrimer lies a core molecule, the nature of which dictates the overall structure and functionality of the resulting macromolecule. Pentaerythrityl tetrachloride, a tetrafunctional molecule, offers a robust and versatile starting point for the synthesis of a variety of dendritic structures. This technical guide provides an in-depth exploration of the use of this compound as a core molecule in dendrimer synthesis, focusing on experimental protocols, characterization data, and the underlying chemical pathways.

The Divergent Approach: Building from the Core Outwards

The divergent synthesis strategy is a common method for constructing dendrimers, where successive generations of branching units are added radially from a central core. When employing this compound as the core, the four chlorine atoms serve as reactive sites for the attachment of the first generation of dendrons. A prevalent reaction for this purpose is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol or a phenol in the presence of a base to form an ether linkage.

A representative divergent synthesis of a poly(aryl ether) dendrimer using this compound as the core is illustrated below. This multi-generational synthesis involves the iterative reaction of the growing dendrimer with a bifunctional monomer, such as a bisphenol, to create the branched structure.

Experimental Protocol: Synthesis of a First-Generation Poly(Aryl Ether) Dendrimer

This protocol details the synthesis of a first-generation (G1) poly(aryl ether) dendrimer using this compound and a substituted phenol as the branching unit.

Materials:

-

This compound

-

4-tert-Butylphenol

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane

-

Methanol

-

Deionized water

Procedure:

-

Reaction Setup: A solution of 4-tert-butylphenol (4.4 equivalents) in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Anhydrous potassium carbonate (5.0 equivalents) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.

-

Core Addition: A solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to 80°C and stirred for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and poured into deionized water. The aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with deionized water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure first-generation dendrimer.

Characterization of Dendrimers with a this compound Core

Thorough characterization is crucial to confirm the structure, purity, and properties of the synthesized dendrimers. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Parameter Measured | Typical Observations for this compound-Core Dendrimers |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, purity, and generation number | ¹H NMR: Disappearance of the signal corresponding to the -CH₂Cl protons of the core and appearance of new signals for the ether linkages (-CH₂-O-). The integration of signals from the core, repeating units, and terminal groups can confirm the generation. ¹³C NMR: Appearance of a new carbon signal for the ether linkage and shifts in the signals of the core and branching units. |

| Mass Spectrometry (MS) | Molecular weight and confirmation of structure | MALDI-TOF or ESI-MS: A single major peak corresponding to the calculated molecular weight of the desired dendrimer generation, confirming its monodispersity. Minor peaks may indicate the presence of structural defects. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight distribution (Mw, Mn) and Polydispersity Index (PDI) | A narrow, symmetric peak indicating a low PDI (typically < 1.1), which is a hallmark of well-defined dendrimers. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Disappearance of the C-Cl stretching vibration from the core and the appearance of a strong C-O-C stretching band, confirming the formation of ether linkages. |

Convergent Synthesis: Building from the Outside-In

An alternative to the divergent approach is the convergent synthesis, where pre-synthesized dendritic wedges, or "dendrons," are attached to the central core molecule in the final step. This method often allows for easier purification and better control over the final structure, leading to fewer defects.

In a convergent synthesis utilizing this compound, Fréchet-type poly(aryl ether) dendrons are a common choice. These dendrons are synthesized separately and then coupled to the tetrafunctional core.

Experimental Protocol: Convergent Synthesis of a Dendrimer with a this compound Core

This protocol outlines the final coupling step in a convergent synthesis, where pre-synthesized Fréchet-type dendrons are attached to the this compound core.

Materials:

-

This compound

-

Pre-synthesized Fréchet-type dendron with a terminal phenolic group

-

Cesium carbonate

-

18-Crown-6

-

Acetone (anhydrous)

-

Dichloromethane

-

Deionized water

Procedure:

-

Dendron Activation: The pre-synthesized dendron (4.2 equivalents), cesium carbonate (5.0 equivalents), and a catalytic amount of 18-crown-6 are dissolved in anhydrous acetone in a round-bottom flask under an inert atmosphere. The mixture is stirred at room temperature for 1 hour.

-

Core Addition: A solution of this compound (1.0 equivalent) in anhydrous acetone is added to the reaction mixture.

-

Reaction: The reaction is stirred at reflux for 72 hours. Reaction progress is monitored by TLC.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with deionized water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The final dendrimer is purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of dichloromethane and precipitating in methanol).

Applications in Drug Development

The unique properties of dendrimers synthesized from a this compound core make them highly attractive for applications in drug delivery and development.

-

Drug Encapsulation: The internal voids of these dendrimers can encapsulate hydrophobic drug molecules, increasing their solubility and bioavailability.

-

Targeted Delivery: The surface of the dendrimers can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug-loaded nanocarrier to specific cells or tissues, thereby reducing off-target side effects.

-

Controlled Release: The release of the encapsulated drug can be controlled by designing dendrimers that are sensitive to specific stimuli, such as changes in pH or the presence of certain enzymes at the target site.

Conclusion

This compound serves as a highly effective and versatile core molecule for the synthesis of well-defined dendrimers. Both divergent and convergent synthetic strategies can be employed to construct a variety of dendritic architectures, including poly(aryl ether) dendrimers. The ability to precisely control the size, shape, and surface functionality of these macromolecules opens up a vast landscape of possibilities for their application in advanced drug delivery systems and other biomedical fields. The detailed experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound-based dendrimers in their respective areas of research.

An In-depth Technical Guide to the Reactivity of Chloride Groups in Pentaerythrityl Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythrityl tetrachloride, C(CH₂Cl)₄, is a unique polychlorinated alkane with a highly symmetrical, sterically hindered neopentyl structure. This structure profoundly influences the reactivity of its four primary chloride groups. This technical guide provides a comprehensive overview of the chemical behavior of these chloride groups, focusing on nucleophilic substitution and elimination reactions. It consolidates available data on reaction pathways, steric effects, and synthetic applications, offering detailed experimental protocols and quantitative data to inform research and development in medicinal chemistry and materials science.

Introduction

This compound, also known as 1,3-dichloro-2,2-bis(chloromethyl)propane, is a crystalline solid at room temperature.[1][2][3][4][5][6][7] Its molecular structure is characterized by a central quaternary carbon atom bonded to four chloromethyl groups. This arrangement results in significant steric hindrance around the reactive centers, making it a valuable case study in the influence of molecular architecture on chemical reactivity. Understanding the reactivity of its chloride groups is crucial for its application as a building block in the synthesis of complex molecules, including dendrimers, cross-linking agents, and energetic materials.

General Reactivity Profile

The reactivity of the chloride groups in this compound is dominated by the profound steric hindrance imposed by its neopentyl-like core. This steric congestion severely restricts the backside attack required for a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9][10] Consequently, Sₙ2 reactions with this compound are exceptionally slow and often do not proceed under standard conditions.[8][10]

Alternative reaction pathways, such as unimolecular nucleophilic substitution (Sₙ1) and elimination (E1), can be observed under specific conditions, particularly with weak nucleophiles or in solvating media that can stabilize a carbocation intermediate. These pathways, however, are often complicated by carbocation rearrangements.

Nucleophilic Substitution Reactions

Sₙ2 Reactions: The Challenge of Steric Hindrance

The Sₙ2 mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. In this compound, the bulky chloromethyl groups and the central quaternary carbon effectively shield the electrophilic carbon of each chloromethyl group from backside attack. This steric hindrance dramatically increases the activation energy for Sₙ2 reactions.

Studies on analogous neopentyl halides have shown that their reaction rates in Sₙ2 reactions can be up to 100,000 times slower than that of a simple primary alkyl halide like propyl halide.[8] For all practical purposes, neopentyl halides, and by extension this compound, are considered inert to Sₙ2 reactions under typical laboratory conditions.[8]

Sₙ1 Reactions and Carbocation Rearrangements

Under forcing conditions, such as in the presence of a strong Lewis acid or in highly polar, non-nucleophilic solvents, an Sₙ1 mechanism may be initiated. This pathway involves the slow, rate-determining formation of a primary carbocation, which is inherently unstable.

This unstable primary carbocation can undergo a rapid 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. This rearrangement significantly complicates the product distribution, leading to a mixture of isomers rather than the direct substitution product.

For this compound, the initial formation of the C(CH₂Cl)₃CH₂⁺ carbocation would be followed by a rearrangement. The subsequent attack by a nucleophile would lead to a rearranged product, not the desired pentaerythrityl derivative.

Reactions with Strong Nucleophiles under Forcing Conditions

Despite the inherent unreactivity towards Sₙ2 reactions, the chloride groups can be displaced by strong nucleophiles under forcing conditions, such as high temperatures and pressures, or by using highly reactive reagents.

The synthesis of pentaerythrityltetramine, C(CH₂NH₂)₄, has been achieved by treating this compound with an excess of hot, highly compressed ammonia. This reaction can be performed in supercritical ammonia or in methanol as a solvent, yielding the tetraamine in moderate yields.[11] This demonstrates that with a high concentration of a small, potent nucleophile under extreme conditions, substitution can be forced to occur.

The synthesis of pentaerythrityl tetraazide, a high-energy material, is typically accomplished from the corresponding tetrabromide derivative by reaction with sodium azide in a suitable solvent like dimethylformamide (DMF).[12] While a direct protocol for the tetrachloride is less common, the principle remains the same. The azide ion is a strong nucleophile, and with heating, it can displace the chloride ions.

Elimination Reactions

Elimination reactions, particularly E1, can compete with Sₙ1 reactions, especially in the presence of a weak base and at elevated temperatures. The formation of a carbocation intermediate is the first step in both pathways. Instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon to form an alkene.

However, in the case of this compound, the β-carbon (the central quaternary carbon) has no hydrogen atoms. Therefore, a direct β-elimination reaction is not possible. Elimination reactions would only be possible after a carbocation rearrangement has occurred, leading to a complex mixture of unsaturated products.

Quantitative Data Summary

Quantitative kinetic data for the reactions of this compound are scarce in the literature due to its low reactivity. The following table summarizes the expected reactivity and general conditions based on analogous neopentyl systems and the limited available data for pentaerythrityl derivatives.

| Reaction Type | Nucleophile/Base | Solvent | Conditions | Relative Rate | Products |

| Sₙ2 | Strong (e.g., CN⁻, N₃⁻, RS⁻) | Polar Aprotic (e.g., DMF, DMSO) | Moderate Temperature | Extremely Slow | Minimal to no substitution |

| Sₙ1 | Weak (e.g., H₂O, ROH) | Polar Protic (e.g., H₂O, EtOH) | Elevated Temperature | Very Slow | Mixture of rearranged substitution and elimination products |

| Forced Substitution | NH₃ (supercritical) | Methanol or neat | High Temperature & Pressure | Moderate | Pentaerythrityltetramine |

| Forced Substitution | NaN₃ | DMF | High Temperature | Slow to Moderate | Pentaerythrityl tetraazide (from tetrabromide) |

| E1 | Weak Base | Polar Protic | High Temperature | Very Slow | Mixture of rearranged alkenes |

| E2 | Strong, Bulky Base (e.g., t-BuOK) | Aprotic | Not Applicable | No Reaction | No β-hydrogens |

Experimental Protocols

Synthesis of Pentaerythrityltetramine[11]

Warning: This reaction is performed under high pressure and temperature and should only be carried out by trained personnel with appropriate safety equipment.

-

Reagents:

-

This compound

-

Anhydrous ammonia

-

Methanol (optional, as solvent)

-

-

Apparatus:

-

High-pressure autoclave

-

-

Procedure:

-

Place this compound in the autoclave.

-

If using a solvent, add methanol.

-

Seal the autoclave and purge with nitrogen.

-

Introduce anhydrous ammonia to the desired pressure.

-

Heat the autoclave to the reaction temperature (e.g., 150-200 °C) and maintain for several hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

The product, pentaerythrityltetramine, can be isolated as the disulfate salt by precipitation from an acidic aqueous solution.

-

Synthesis of Pentaerythrityl Tetraazide (from Tetrabromide)[12]

Warning: Organic azides are potentially explosive and should be handled with extreme care.

-

Reagents:

-

Pentaerythrityl tetrabromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

-

Apparatus:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

-

Procedure:

-

Dissolve pentaerythrityl tetrabromide in DMF in the round-bottom flask.

-

Add an excess of sodium azide to the solution.

-

Heat the mixture with stirring at 100 °C for 10 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the DMF under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The product can be purified by recrystallization.

-

Conclusion

The reactivity of the chloride groups in this compound is severely limited by steric hindrance, rendering Sₙ2 reactions practically unfeasible under normal conditions. The chemistry of this molecule is therefore dominated by pathways that can circumvent this steric blockade, such as Sₙ1/E1 mechanisms that proceed through carbocation intermediates, or by employing forcing conditions with highly reactive nucleophiles. These Sₙ1/E1 pathways are, however, complicated by carbocation rearrangements, which can lead to a loss of the desired molecular scaffold. For synthetic applications requiring the displacement of the chloride groups, researchers must resort to high-temperature, high-pressure conditions, or the use of highly potent nucleophiles. This understanding is critical for the rational design of synthetic routes utilizing this compound as a versatile, albeit challenging, building block.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. 1,3-Dichloro-2,2-bis(chloromethyl)propane | C5H8Cl4 | CID 76700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. quora.com [quora.com]

- 11. scite.ai [scite.ai]

- 12. d-nb.info [d-nb.info]

Pentaerythrityl Tetrachloride: A Technical Overview of Thermal Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pentaerythrityl Tetrachloride

This compound, also known as 1,3-dichloro-2,2-bis(chloromethyl)propane, is a halogenated derivative of pentaerythritol. Its chemical structure consists of a central carbon atom bonded to four chloromethyl groups. This compound serves as a versatile intermediate in organic synthesis. Understanding its thermal stability is crucial for its safe handling, storage, and application in various chemical processes.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data provides a foundational understanding of the compound's behavior under different conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₄ | N/A |

| Molecular Weight | 209.93 g/mol | N/A |

| Melting Point | 94-96 °C | N/A |

| Boiling Point | 110 °C at 12 mmHg | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Insoluble in water | N/A |

Assessment of Thermal Stability and Decomposition Temperature

The thermal stability and decomposition temperature of a compound are critical parameters determined through thermal analysis techniques. The most common methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining the decomposition temperature, residual mass, and kinetics of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition is determined by the intersection of the baseline tangent with the tangent of the decomposition step. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in a DSC pan, usually made of aluminum. An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, similar to TGA, with a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature and peak temperature of these events provide information on the thermal stability of the compound.

Visualizing the Experimental Workflow

The logical flow of a typical thermal stability analysis for a chemical compound like this compound can be visualized as follows:

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While specific quantitative data on the decomposition temperature of this compound is not currently available in publicly accessible literature, this guide provides the established methodologies for its determination. Researchers and professionals requiring this information are encouraged to perform Thermogravimetric Analysis and Differential Scanning Calorimetry to obtain precise and reliable data on the thermal stability of this compound. Such empirical data is indispensable for ensuring its safe and effective use in research and development.

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Pentaerythrityl Tetrachloride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for handling Pentaerythrityl tetrachloride (CAS No. 3228-99-7) in a laboratory setting. While extensive toxicological data is not available for this compound, this document synthesizes current knowledge from safety data sheets and chemical databases to promote a culture of safety and responsible research. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in safe handling. This solid, beige, odorless powder possesses the following characteristics:

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₄ | [1][2] |

| Molecular Weight | 209.93 g/mol | [1][2] |

| Appearance | Beige powder/solid | [2][3] |

| Odor | Odorless | [3][4] |

| Melting Point | 94 - 96 °C / 201.2 - 204.8 °F | [3][4] |

| Boiling Point | 110 °C / 230 °F @ 12 mmHg | [3][5] |

| Solubility | Insoluble in water | [2][5] |

| Stability | Stable under normal temperatures and pressures | [6] |

Hazard Identification and Health Effects

The toxicological properties of this compound have not been fully investigated.[6] However, available information suggests potential for irritation. It is classified as causing skin and serious eye irritation.[2][7]

| Exposure Route | Potential Health Effects | First Aid Measures |

| Inhalation | May cause respiratory tract irritation.[6] | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[6] |

| Skin Contact | May cause skin irritation.[6] Classified as a skin irritant (H315).[2] | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[6] |

| Eye Contact | May cause eye irritation.[6] Classified as causing serious eye irritation (H319).[2] | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid.[6] |

| Ingestion | May cause irritation of the digestive tract.[6] | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[6] |

Chronic Health Effects: No information has been found on the chronic health effects of this compound.[6]

Exposure Controls and Personal Protection

Given the potential for irritation and the lack of comprehensive toxicity data, a conservative approach to exposure control is paramount.

Engineering Controls

-

Ventilation: Use adequate ventilation to keep airborne concentrations low.[6] Handling should occur in a well-ventilated place.[7] A local exhaust ventilation system is recommended.[8]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] A dust mask is recommended.[8] |

Handling and Storage

Proper handling and storage procedures are critical to minimizing risk.

-

Handling: Wash thoroughly after handling.[6] Avoid contact with eyes, skin, and clothing.[6] Minimize dust generation and accumulation.[6] Use non-sparking tools.[7]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[3][6]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol

For a solid powder spill, the following general procedure should be followed:

-

Evacuate and Secure: Evacuate non-essential personnel from the spill area.[7]

-

Ventilate: Ensure adequate ventilation.[6]

-

Don PPE: Put on appropriate personal protective equipment.[6]

-

Contain and Clean: Sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3][6]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of waste in accordance with local, regional, and national regulations.[3]

Experimental Workflow: Solid Spill Response

The following diagram outlines a logical workflow for responding to a solid this compound spill in the laboratory.

Caption: Workflow for a solid chemical spill response.

Emergency Response Logic

This diagram illustrates the decision-making process in the event of an exposure incident.

Caption: Decision-making for emergency first aid response.

Fire and Explosion Hazard

This compound is not considered a significant fire hazard.

| Property | Value |

| Flash Point | Not available[6] |

| Autoignition Temperature | Not available[6] |

| Flammability Limits | Not available[6] |

| Extinguishing Media | Use agent most appropriate to extinguish fire. Water spray, dry chemical, carbon dioxide, or appropriate foam.[6] |

| Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6] |

| Hazardous Combustion Products | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including hydrogen chloride, carbon monoxide, and carbon dioxide.[3][6] |

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Conclusion

While this compound is not classified as acutely toxic based on available data, the potential for skin and eye irritation necessitates careful handling and the consistent use of appropriate personal protective equipment. The lack of comprehensive toxicological data underscores the importance of minimizing all routes of exposure. Researchers, scientists, and drug development professionals are urged to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure and to follow the safety protocols outlined in this guide and their institutional procedures. A proactive and informed approach to safety is essential when working with any chemical, particularly those with incompletely characterized hazard profiles.

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. This compound | 3228-99-7 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: Pentaerythrityl Tetrachloride Derivatives as Tetrafunctional Initiators for Star Polymer Synthesis in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetra-arm star polymers using pentaerythrityl-based initiators via Atom Transfer Radical Polymerization (ATRP). Additionally, protocols for the application of these star polymers in drug delivery systems are outlined.

Introduction

Star polymers, a class of branched macromolecules, consist of multiple linear polymer chains, or "arms," radiating from a central core. Their unique architecture imparts desirable properties such as a compact structure, low solution viscosity, and a high density of functional end groups compared to their linear counterparts. These attributes make them highly attractive for various biomedical applications, including drug delivery.[1][2]

The "core-first" approach is a common strategy for synthesizing star polymers, where a multifunctional initiator serves as the central core from which the polymer arms are grown.[1] Pentaerythrityl tetrachloride, and more commonly its derivative pentaerythrityl tetrakis(2-bromoisobutyrate), are effective tetrafunctional initiators for this purpose, enabling the synthesis of well-defined four-arm star polymers.[3] Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the precise control over the molecular weight, architecture, and low polydispersity of the resulting polymers.[4][5]

This document details the synthesis of four-arm star polymers using a pentaerythrityl-based initiator and ATRP, followed by their application in the encapsulation and release of therapeutic agents.

Data Presentation

Table 1: Synthesis of Four-Arm Star Poly(methyl methacrylate) (PMMA) via ATRP

| Entry | Monomer/Initiator Ratio ([MMA]/[I]) | Catalyst/Ligand | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1 | CuBr/PMDETA | Anisole | 4 | 85 | 35,000 | 1.15 |

| 2 | 200:1 | CuBr/PMDETA | Anisole | 6 | 92 | 74,000 | 1.20 |

| 3 | 50:1 | CuCl/bpy | Toluene | 5 | 90 | 18,500 | 1.18 |

Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is representative and compiled from typical ATRP reactions.

Table 2: Characterization of Amphiphilic Star Block Copolymers for Drug Delivery

| Polymer | Hydrophobic Block | Hydrophilic Block | Micelle Size (nm) | Polydispersity Index (PDI) of Micelles | Critical Micelle Concentration (CMC) (mg/L) |

| 4-arm PCL-b-PEO | Poly(ε-caprolactone) | Poly(ethylene oxide) | 150 | 0.12 | 5.5 |

| 4-arm PS-b-PAA | Polystyrene | Poly(acrylic acid) | 180 | 0.15 | 8.2 |

PCL = Poly(ε-caprolactone); PEO = Poly(ethylene oxide); PS = Polystyrene; PAA = Poly(acrylic acid). Data is illustrative of typical values for such systems.

Table 3: Drug Loading and Release Parameters

| Star Polymer | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | In Vitro Release at 24h (%) |

| 4-arm PCL-b-PEO | Doxorubicin | 12.5 | 85 | 35 |

| 4-arm PS-b-PAA | Ibuprofen | 15.2 | 91 | 45 |

Drug Loading Content (%) = (mass of loaded drug / mass of drug-loaded micelles) x 100%. Encapsulation Efficiency (%) = (mass of loaded drug / mass of drug initially added) x 100%.

Experimental Protocols

Protocol 1: Synthesis of Four-Arm Star Poly(methyl methacrylate) (PMMA) via ATRP

This protocol describes the synthesis of a four-arm star polymer using pentaerythrityl tetrakis(2-bromoisobutyrate) as the initiator and methyl methacrylate (MMA) as the monomer.

Materials:

-

Pentaerythrityl tetrakis(2-bromoisobutyrate) (initiator)

-

Methyl methacrylate (MMA) (monomer), inhibitor removed

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas supply

-

Schlenk flask and line

Procedure:

-

To a dry Schlenk flask, add CuBr (e.g., 0.072 g, 0.5 mmol) and a magnetic stir bar.

-

Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon/nitrogen.

-

In a separate flask, prepare a solution of pentaerythrityl tetrakis(2-bromoisobutyrate) (e.g., 0.366 g, 0.5 mmol), MMA (e.g., 10.0 g, 100 mmol), and PMDETA (e.g., 0.087 g, 0.5 mmol) in anisole (10 mL).

-

Deoxygenate the monomer/initiator/ligand solution by bubbling with argon/nitrogen for 30 minutes.

-

Using a degassed syringe, transfer the solution to the Schlenk flask containing the CuBr catalyst.

-

Place the flask in a preheated oil bath at 90 °C and stir.

-

Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (via ¹H NMR or GC) and molecular weight (via SEC/GPC).

-

After the desired conversion is reached (e.g., 4 hours), cool the reaction to room temperature and expose it to air to quench the polymerization.

-

Dilute the reaction mixture with THF (approx. 10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

-

Collect the white polymer by filtration and dry it in a vacuum oven overnight.

Characterization:

-

¹H NMR: To confirm the polymer structure and determine monomer conversion.

-

Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Protocol 2: Formation of Amphiphilic Star Block Copolymer Micelles for Drug Encapsulation